5-((2-Amino-4-((4-(2-(4-nitro-2-sulphophenyl)vinyl)-3-sulphophenyl)azoxy)phenyl)azo)naphthalene-1-sulphonic acid
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Overview
Description
5-[[2-Amino-4-[[4-[2-(4-nitro-2-sulfophenyl)vinyl]-3-sulfophenyl]azoxy]phenyl]azo]naphthalene-1-sulfonic acid is a complex organic compound known for its vibrant color properties. It is commonly used in the dye industry due to its ability to produce a range of colors. This compound is also known by its chemical name, trisodium 5-[[2-amino-4-[[4-[2-(4-nitro-2-sulphonatophenyl)vinyl]-3-sulphonatophenyl]azoxy]phenyl]azo]naphthalene-1-sulphonate .
Preparation Methods
The synthesis of 5-[[2-Amino-4-[[4-[2-(4-nitro-2-sulfophenyl)vinyl]-3-sulfophenyl]azoxy]phenyl]azo]naphthalene-1-sulfonic acid involves multiple steps. The process typically starts with the nitration of a suitable aromatic compound, followed by sulfonation to introduce the sulfonic acid groups. The azo coupling reaction is then carried out to form the azo bond, which is crucial for the compound’s color properties. Industrial production methods often involve the use of high-pressure reactors and specific catalysts to optimize yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The sulfonic acid groups can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include strong acids and bases, oxidizing agents like potassium permanganate, and reducing agents such as sodium dithionite .
Scientific Research Applications
5-[[2-Amino-4-[[4-[2-(4-nitro-2-sulfophenyl)vinyl]-3-sulfophenyl]azoxy]phenyl]azo]naphthalene-1-sulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a dye in various chemical reactions to track reaction progress and identify compounds.
Biology: Employed in staining techniques to visualize biological tissues and cells.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to bind to specific biological molecules.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored inks
Mechanism of Action
The compound exerts its effects primarily through its ability to form strong bonds with other molecules. The azo bond and sulfonic acid groups play a crucial role in its binding properties. In biological systems, it can interact with proteins and enzymes, altering their function and activity. The exact molecular targets and pathways involved depend on the specific application and conditions .
Comparison with Similar Compounds
Similar compounds include other azo dyes such as:
- Acid Orange 7
- Direct Blue 1
- Reactive Black 5
Compared to these compounds, 5-[[2-Amino-4-[[4-[2-(4-nitro-2-sulfophenyl)vinyl]-3-sulfophenyl]azoxy]phenyl]azo]naphthalene-1-sulfonic acid is unique due to its specific combination of functional groups, which provide distinct color properties and reactivity. Its ability to form stable complexes with various substrates makes it particularly valuable in industrial and research applications .
Properties
CAS No. |
85711-23-5 |
---|---|
Molecular Formula |
C30H22N6O12S3 |
Molecular Weight |
754.7 g/mol |
IUPAC Name |
[3-amino-4-[(5-sulfonaphthalen-1-yl)diazenyl]phenyl]-[4-[(E)-2-(4-nitro-2-sulfophenyl)ethenyl]-3-sulfophenyl]imino-oxidoazanium |
InChI |
InChI=1S/C30H22N6O12S3/c31-25-16-21(13-14-27(25)33-32-26-5-1-4-24-23(26)3-2-6-28(24)49(40,41)42)35(37)34-20-11-9-18(29(15-20)50(43,44)45)7-8-19-10-12-22(36(38)39)17-30(19)51(46,47)48/h1-17H,31H2,(H,40,41,42)(H,43,44,45)(H,46,47,48)/b8-7+,33-32?,35-34? |
InChI Key |
VLGZNJUAWLMEST-QLWQTKLISA-N |
Isomeric SMILES |
C1=CC2=C(C=CC=C2S(=O)(=O)O)C(=C1)N=NC3=C(C=C(C=C3)[N+](=NC4=CC(=C(C=C4)/C=C/C5=C(C=C(C=C5)[N+](=O)[O-])S(=O)(=O)O)S(=O)(=O)O)[O-])N |
Canonical SMILES |
C1=CC2=C(C=CC=C2S(=O)(=O)O)C(=C1)N=NC3=C(C=C(C=C3)[N+](=NC4=CC(=C(C=C4)C=CC5=C(C=C(C=C5)[N+](=O)[O-])S(=O)(=O)O)S(=O)(=O)O)[O-])N |
Origin of Product |
United States |
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